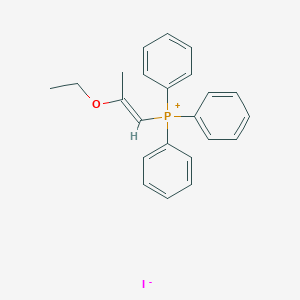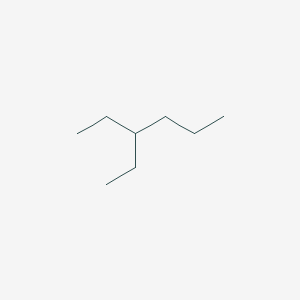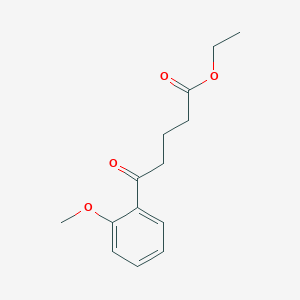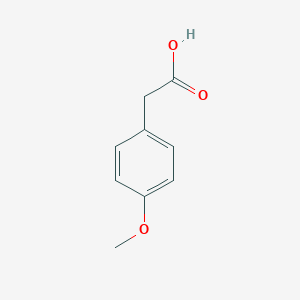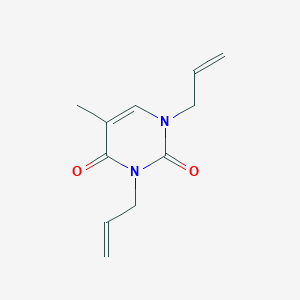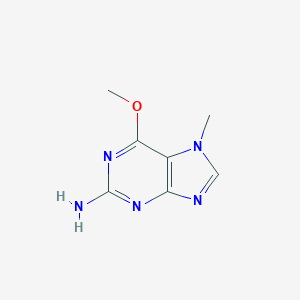
O(6),7-Dimethylguanine
Descripción general
Descripción
O(6),7-Dimethylguanine is a chemical compound with the molecular formula C7H9N5O . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of O(6),7-Dimethylguanine has been studied in various contexts. For instance, treatment of calf thymus deoxyribonucleic acid (DNA) in vitro with a methylating carcinogen, N-methyl-N-nitrosourea (MNU), resulted in the formation of O(6),7-Dimethylguanine residues in DNA .Molecular Structure Analysis
The molecular structure of O(6),7-Dimethylguanine can be found in various databases such as PubChem . It has a molecular weight of 179.18 g/mol.Chemical Reactions Analysis
O(6),7-Dimethylguanine has been observed in chemical reactions, particularly in the context of DNA interactions. For example, it has been found in the outcomes of intramolecular thermal rearrangements of 2,6-dialkoxy-7,9-dimethylpurinium salts .Physical And Chemical Properties Analysis
O(6),7-Dimethylguanine has several physical and chemical properties. It has a molecular weight of 179.18 g/mol and a molecular formula of C7H9N5O .Aplicaciones Científicas De Investigación
O6,9-dimethylguanine, a substrate of O6-methylguanine-DNA methyltransferase, displays promising chemical characteristics and cytotoxicity, suggesting potential therapeutic applications in cancer treatment (Terashima et al., 1994).
O6-methylguanine is highly reactive, allowing for the production of various methylated derivatives and ring-opened products. This reactivity is important in understanding the chemical behavior of alkyl guanines (Kohda, Baba, & Kawazoe, 1987).
4-nitrobenzyloxycarbonyl prodrugs of O(6)-benzylguanine show potential as hypoxia-activated AGT inhibitors, enhancing cytotoxic effects on laromustine-resistant prostate cancer cells under oxygen deficiency (Zhu et al., 2011).
Active chromatin and nuclear matrix DNA are more susceptible to methylation, and rapid repair of O6-methylguanine in active chromatin can potentially reduce the carcinogenicity of alkylating agents (Ryan, Billett, & O'Connor, 1986).
Chronic administration of dimethylnitrosamine increases O6-methylguanine in kidney and lung DNA, potentially contributing to increased DNA repair and synthesis, which has implications for cancer research (Margison, Margison, & Montesano, 1977).
The new purine 3,7-dimethylguanine (1) from the Philippine sponge Zyzzya fuliginosa, with a structure similar to 3,7-dimethylisoguanine, suggests potential for discovering new compounds with unique biological activities (Taşdemir et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-7-methylpurin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12-3-9-5-4(12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRGONPOSDLYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151289 | |
| Record name | O(6),7-Dimethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O(6),7-Dimethylguanine | |
CAS RN |
116137-82-7 | |
| Record name | O(6),7-Dimethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116137827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O(6),7-Dimethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




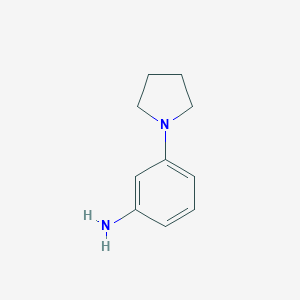
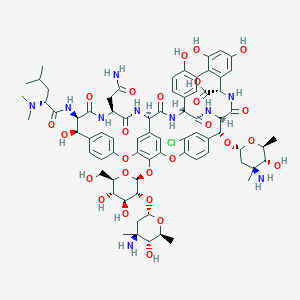
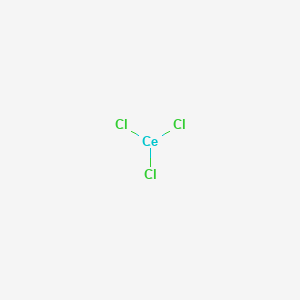
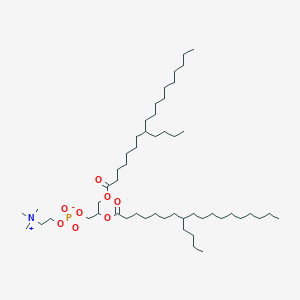
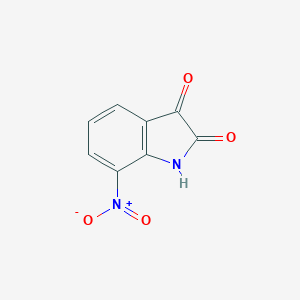
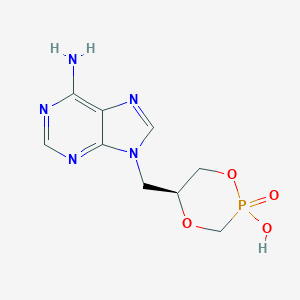
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)

